molecular formula C6H13N B1358058 N-Ethylcyclobutanamine CAS No. 852108-24-8

N-Ethylcyclobutanamine

Cat. No. B1358058
M. Wt: 99.17 g/mol
InChI Key: JPWYYRCELICUKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Ethylcyclobutanamine consists of a cyclobutane ring with an ethylamine substituent . The cyclobutane ring is a four-membered carbon ring, which gives the molecule its unique properties.


Physical And Chemical Properties Analysis

N-Ethylcyclobutanamine has a density of 0.8±0.1 g/cm3, a boiling point of 124.7±8.0 °C at 760 mmHg, and a vapour pressure of 12.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.3±3.0 kJ/mol and a flash point of 10.8±15.8 °C .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Pagar and RajanBabu (2018) demonstrated that a cobalt catalyst can couple ethylene with enynes to form complex chiral molecules, including cyclobutanes, from simple precursors like 1,3-enynes and ethylene. This process, involving N-Ethylcyclobutanamine derivatives, is significant in pharmaceutical synthesis due to its cost-effectiveness and efficiency in producing structurally complex cyclobutanes, which are present in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).
  • Materials Science :

    • D’yakonov, Finkelshtein, and Ibragimov (2007) explored the cycloalumination of methylenecyclobutane, which is closely related to N-Ethylcyclobutanamine. They developed new polycyclic compounds like 6-ethyl-6-aluminaspiro[3.4]octane, which can be used in various applications in materials science (D’yakonov, Finkelshtein, & Ibragimov, 2007).
  • Medicinal Chemistry and Drug Design :

    • Kamel, El-Ansary, and Milad (2013) investigated the cytotoxicity of compounds derived from 4,5,6,7-tetrahydro-1-benzothiophene, which react with compounds like ethyl acetoacetate to give oxobutanamide derivatives. These studies are essential for understanding the potential of N-Ethylcyclobutanamine derivatives in developing new medications with cytotoxic properties against tumor cells (Kamel, El-Ansary, & Milad, 2013).
  • Biological Research and Agriculture :

    • Watkins (2006) discussed the effects of 1-methylcyclopropene (1-MCP), a compound structurally related to N-Ethylcyclobutanamine, on fruits and vegetables. This research helps in understanding the role of such compounds in extending the shelf life of agricultural products (Watkins, 2006).

properties

IUPAC Name

N-ethylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYYRCELICUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618591
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylcyclobutanamine

CAS RN

852108-24-8
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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